![molecular formula C8H5ClN2OS B13043644 7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)
7-Chlorothieno[2,3-c]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with a suitable base to form the thieno[2,3-c]pyridine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
7-Chlorothieno[2,3-c]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors in cancer research.
Industry: It is utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Thieno[2,3-c]pyridine: A closely related compound with similar structural features but lacking the chloro and carboxamide groups.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Thieno[3,4-b]pyridine: A compound with a different arrangement of the sulfur and nitrogen atoms in the ring system.
Uniqueness: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
Propiedades
Fórmula molecular |
C8H5ClN2OS |
|---|---|
Peso molecular |
212.66 g/mol |
Nombre IUPAC |
7-chlorothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-11-7)3-5(13-6)8(10)12/h1-3H,(H2,10,12) |
Clave InChI |
HMJHJXQOVGAYHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C=C(S2)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


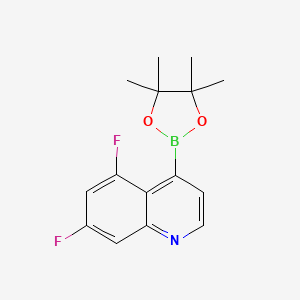
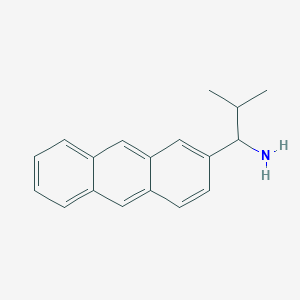




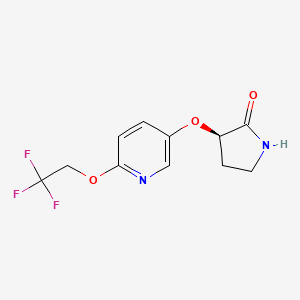
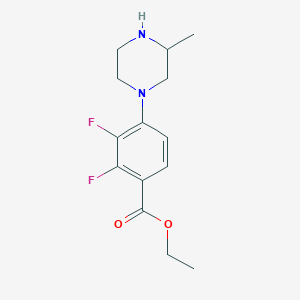


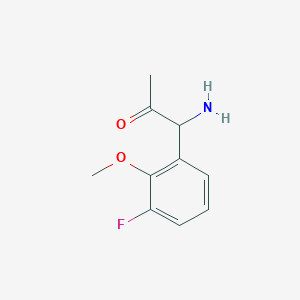
![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
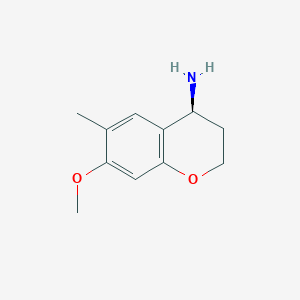
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
